molecular formula C13H24O4 B13797885 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate

1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate

Cat. No.: B13797885
M. Wt: 244.33 g/mol
InChI Key: ZXKOLWHKWLFXJH-UHFFFAOYSA-N
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Description

1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate typically involves esterification reactions. One common method is the reaction of 2,2-diethylpropanedioic acid with ethanol and 2-methylpropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used but can include alcohols, amines, or other substituted derivatives.

Scientific Research Applications

1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-O-ethyl 3-O-(2-methylpropyl) 2,2-dimethylpropanedioate
  • 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylbutanedioate

Uniqueness

1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate is unique due to its specific ester configuration and the presence of both ethyl and methylpropyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate

InChI

InChI=1S/C13H24O4/c1-6-13(7-2,11(14)16-8-3)12(15)17-9-10(4)5/h10H,6-9H2,1-5H3

InChI Key

ZXKOLWHKWLFXJH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OCC)C(=O)OCC(C)C

Origin of Product

United States

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